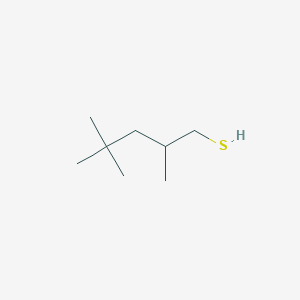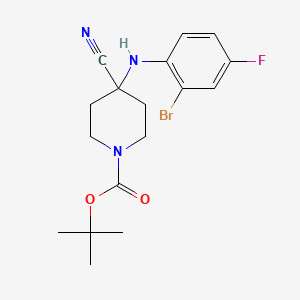![molecular formula C10H18Cl2N4 B2749235 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride CAS No. 2137539-17-2](/img/structure/B2749235.png)
3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride is a compound of significant interest in various scientific fields, notably in chemistry and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride typically involves a series of reaction steps. Commonly, the starting material is reacted through a sequence of cyclizations, alkylations, and protective group manipulations. Key conditions such as temperature, solvents, and catalysts are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial-scale production often involves automated, high-throughput techniques. Continuous flow synthesis can be utilized to maintain consistent reaction conditions and scale up the production efficiently. Advanced purification methods, such as crystallization and chromatography, are employed to achieve the desired compound quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride undergoes various chemical reactions including:
Oxidation: : The compound can be oxidized using reagents like potassium permanganate under controlled conditions.
Reduction: : Hydrogenation reactions using catalysts such as palladium on carbon can reduce specific moieties within the compound.
Substitution: : Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, dichloromethane as solvent.
Reduction: : Palladium on carbon, hydrogen gas.
Substitution: : Sodium hydroxide, dimethylformamide as solvent.
Major Products
The primary products depend on the reaction pathway:
Oxidation: yields oxidized derivatives with altered functionalities.
Reduction: results in reduced analogs with potential activity changes.
Substitution: produces a variety of substituted derivatives, each with unique properties.
Wissenschaftliche Forschungsanwendungen
The compound has a broad range of applications in scientific research:
Chemistry: : Used as a precursor for more complex molecules in synthetic chemistry.
Biology: : Studied for its interaction with biological macromolecules.
Medicine: : Investigated for potential therapeutic effects, particularly in neurology and oncology.
Industry: : Applied in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride exerts its effects is intricate:
Molecular Targets: : It interacts with enzymes and receptors, modulating their activity.
Pathways: : Involves signaling pathways related to cellular proliferation, apoptosis, and neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Its cyclopropyl and pyrrolidine moieties provide unique steric and electronic properties.
The triazole ring enhances its binding affinity and specificity for certain biological targets.
Similar Compounds
3-[(3S)-3-Cyclopropylpyrrolidin-2-yl]-1H-1,2,4-triazole
3-[(4S)-4-Cyclopropylpyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole
Each has different substituents and stereochemistry, influencing their reactivity and applications.
That's a deep dive! Hope it meets your needs, but let me know what else I can whip up!
Eigenschaften
CAS-Nummer |
2137539-17-2 |
|---|---|
Molekularformel |
C10H18Cl2N4 |
Molekulargewicht |
265.18 g/mol |
IUPAC-Name |
3-(4-cyclopropylpyrrolidin-3-yl)-5-methyl-1H-1,2,4-triazole;dihydrochloride |
InChI |
InChI=1S/C10H16N4.2ClH/c1-6-12-10(14-13-6)9-5-11-4-8(9)7-2-3-7;;/h7-9,11H,2-5H2,1H3,(H,12,13,14);2*1H |
InChI-Schlüssel |
PQQLHFRNSQOSLH-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=N1)C2CNCC2C3CC3.Cl.Cl |
Kanonische SMILES |
CC1=NC(=NN1)C2CNCC2C3CC3.Cl.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-butyl-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine](/img/structure/B2749152.png)
![N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2749153.png)
![4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol](/img/structure/B2749155.png)


![6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride](/img/new.no-structure.jpg)


![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methyl-N-phenyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2749168.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2749169.png)
![N-(4-bromophenyl)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B2749170.png)



